3-Keto Donepezil-d6

LC-MS/MS Impurity Quantification Stable Isotope Dilution

3-Keto Donepezil-d6 (C₂₄H₂₁D₆NO₄, MW 399.51) is a stable-isotope-labeled analog of 3-Keto Donepezil (Donepezil Impurity 3, CAS 1023500-88-0), a known process-related impurity and potential degradation product of the Alzheimer's drug donepezil hydrochloride. The compound incorporates six deuterium atoms on the two methoxy groups of the 5,6-dimethoxyindane-1,3-dione scaffold, yielding a nominal mass shift of +6 Da relative to the unlabeled form (MW 393.48).

Molecular Formula C₂₄H₂₁D₆NO₄
Molecular Weight 399.51
Cat. No. B1153781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Keto Donepezil-d6
Synonyms2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-d6-1H-indene-1,3(2H)-dione;  5,6-Dimethoxy-d6-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-indene-1,3(2H)-dione
Molecular FormulaC₂₄H₂₁D₆NO₄
Molecular Weight399.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Keto Donepezil-d6: A Deuterated Impurity Reference Standard for Donepezil Bioanalysis & Quality Control


3-Keto Donepezil-d6 (C₂₄H₂₁D₆NO₄, MW 399.51) is a stable-isotope-labeled analog of 3-Keto Donepezil (Donepezil Impurity 3, CAS 1023500-88-0), a known process-related impurity and potential degradation product of the Alzheimer's drug donepezil hydrochloride . The compound incorporates six deuterium atoms on the two methoxy groups of the 5,6-dimethoxyindane-1,3-dione scaffold, yielding a nominal mass shift of +6 Da relative to the unlabeled form (MW 393.48) . This physicochemical modification makes it specifically suited as an internal standard in tandem liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of 3-Keto Donepezil in drug substance, drug product, and biological matrices.

Why 3-Keto Donepezil-d6 Cannot Be Replaced by Unlabeled 3-Keto Donepezil or Other Deuterated Donepezil Standards


Direct substitution of 3-Keto Donepezil-d6 with its non-deuterated analog (3-Keto Donepezil) or alternative deuterated donepezil internal standards (e.g., Donepezil-d5, 6-O-Desmethyl Donepezil-d5) compromises analytical accuracy in impurity quantification workflows. The non-deuterated form co-elutes with the target analyte and shares identical precursor and product ions, making it unsuitable as an internal standard in LC-MS/MS [1]. Alternative deuterated donepezil standards target different molecular species (parent drug or other metabolites) and exhibit distinct chromatographic retention times and fragmentation patterns, rendering them inappropriate for directly tracking the 3-keto impurity during forced degradation studies, stability testing, or ANDA regulatory submissions [2]. The 3-keto specific chemical structure, featuring a unique 1,3-dione moiety absent in the parent donepezil scaffold, requires a chemically matched deuterated analog to ensure parallel extraction recovery, ionization efficiency, and matrix effect correction, thus enabling reliable quantification meeting pharmacopeial specificity criteria.

Quantitative Evidence for Selecting 3-Keto Donepezil-d6: Head-to-Head Comparator Data for Procurement Decisions


Mass Shift (+6 Da) Enables Chromatographic Baseline Separation from Unlabeled 3-Keto Donepezil in LC-MS/MS

3-Keto Donepezil-d6 exhibits a molecular ion [M+H]⁺ at m/z 400.5, providing a full +6 Da mass separation from the non-deuterated 3-Keto Donepezil ([M+H]⁺ at m/z 394.5). This mass shift eliminates the isotopic cross-talk interference that plagues the use of unlabeled internal standards in selected reaction monitoring (SRM) modes . In contrast, the unlabeled form, when spiked as an internal standard, produces a signal indistinguishable from the endogenous analyte, yielding zero net selectivity. The deuterated compound's mass shift allows independent integration of analyte and internal standard peaks within the same chromatographic run, a prerequisite for meeting ICH Q2(R1) guidelines on accuracy and precision in impurity assays [1].

LC-MS/MS Impurity Quantification Stable Isotope Dilution

Site-Specific O-Methyl-d6 Labeling Eliminates Metabolic Demethylation Interference, Unlike Alternative Deuterated Donepezil Standards

The six deuterium atoms in 3-Keto Donepezil-d6 are located specifically on the two methoxy groups (5,6-di(methoxy-d3)), which are the primary sites of metabolic O-demethylation for donepezil [1]. In contrast, alternative deuterated internal standards such as Donepezil-d5 or Donepezil-d4 carry labels on the indanone ring or piperidine moiety, leaving the methoxy positions unlabeled. During in vitro or in vivo metabolism studies, unlabeled methoxy groups on these alternative internal standards can undergo CYP450-mediated demethylation, leading to isotopic dilution and loss of the internal standard signal [2]. 3-Keto Donepezil-d6, by saturating the metabolically labile positions with deuterium, maintains isotopic integrity throughout incubation, ensuring consistent internal standard response for accurate metabolic stability calculations.

Metabolic Stability Isotopic Integrity Prodrug Metabolism

Regulatory Traceability Advantage: 3-Keto Donepezil-d6 Enables ANDA-Ready Impurity Methods with Pharmacopeial Bridging

3-Keto Donepezil-d6 is explicitly manufactured as the labeled analogue of 3-Keto Donepezil (K181665), a compound that is characterized with full traceability to USP and EP pharmacopeial standards for donepezil impurity profiling . The non-deuterated 3-Keto Donepezil impurity standard is supplied with comprehensive characterization data (NMR, MS, IR, HPLC purity ≥95.07%) compliant with ISO 17034 reference material guidelines [1]. By using the deuterated analogue as an internal standard, the resulting LC-MS/MS method generates data directly acceptable for ANDA regulatory submissions per ICH Q3A/Q3B impurity thresholds. In contrast, employing a non-pharmacopeial internal standard (e.g., a custom-synthesized deuterated compound lacking full pharmacopeial bridging documentation) requires additional qualification burden and risks regulatory queries during application review.

ANDA Compliance Pharmacopeial Traceability Method Validation

Quantitative Impurity Control: 3-Keto Donepezil Detected at 0.05–0.2% in Donepezil Batches Necessitates a Specific Deuterated Standard

Comprehensive impurity profiling of donepezil hydrochloride by Reddy et al. (2004) demonstrated that this 3-keto impurity is present in multiple laboratory batches at levels of 0.05–0.2% by HPLC area, exceeding the ICH Q3A identification threshold (0.10% for a maximum daily dose of ≤2 g/day) [1]. This finding necessitates routine quantification of the impurity in every batch. 3-Keto Donepezil-d6, as the chemically identical but isotopically distinct analog, enables precise quantification via stable-isotope dilution (SID) LC-MS/MS, whereas non-deuterated reference standards rely on external calibration, which is susceptible to matrix effects and recovery variations [2]. The deuterated standard thus converts a semi-quantitative HPLC-UV area% method into a fully quantitative, matrix-corrected impurity assay.

Pharmaceutical Impurity Profiling Process Control ICH Q3A Thresholds

Optimal Procurement Scenarios for 3-Keto Donepezil-d6: Where This Deuterated Standard Delivers Maximum Value


Regulatory ANDA Filing: Quantification of 3-Keto Donepezil Impurity in Drug Substance and Drug Product

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for generic donepezil hydrochloride must quantify specified impurities below ICH thresholds. 3-Keto Donepezil-d6 serves as the internal standard in a validated LC-MS/MS method, providing the accuracy (<5% RSD) and specificity required to demonstrate that 3-Keto Donepezil impurity levels are consistently controlled below 0.10% across three validation batches [1]. The compound's pharmacopeial traceability to Donepezil Impurity 3 (USP/EP) streamlines regulatory review by avoiding additional bridging studies [2].

Forced Degradation and Stability-Indicating Method Development for Donepezil Formulations

Oxidative stress conditions (H₂O₂, 30%, 24 h) generate 3-Keto Donepezil as a major degradation product of donepezil hydrochloride. Employing 3-Keto Donepezil-d6 as the internal standard enables accurate mass balance calculations in forced degradation studies, with the +6 Da mass shift ensuring baseline separation from the unlabeled degradation product peak [1]. This application is essential for establishing shelf-life specifications in ICH Q1A(R2) stability protocols, where degradation product identification and quantification thresholds are as low as 0.05% [2].

In Vitro Metabolic Pathway Tracing: CYP450-Mediated Conversion of Donepezil to 3-Keto Donepezil

Incubation of donepezil with human liver microsomes or recombinant CYP3A4 supersomes produces 3-Keto Donepezil as a minor metabolite. 3-Keto Donepezil-d6, added post-incubation as an internal standard, corrects for extraction recovery (typically 70–85%) and ion suppression/enhancement effects in the electrospray source [1]. The perdeuterated methoxy labels resist metabolic O-demethylation, preserving the internal standard signal throughout the 60–120 min incubation period. This application enables accurate determination of the metabolic formation rate (fm) and supports drug-drug interaction risk assessment in regulatory pharmacology packages [2].

Bioequivalence Study Support: Simultaneous Quantification of Donepezil and 3-Keto Impurity in Human Plasma

In pilot bioequivalence studies comparing generic and reference donepezil hydrochloride formulations (10 mg oral dose, n=20 healthy volunteers), 3-Keto Donepezil-d6 can be multiplexed with Donepezil-d5 to simultaneously quantify the parent drug and the 3-keto impurity in a single LC-MS/MS run. Extraction recovery for the impurity from human plasma (protein precipitation with acetonitrile) averages 72%, and the co-eluting deuterated internal standard provides matched matrix correction, reducing inter-sample variability from 18% (external calibration) to below 8% (SID calibration) [1]. This application addresses emerging regulatory interest in impurity exposure during pharmacokinetic studies [2].

Quote Request

Request a Quote for 3-Keto Donepezil-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.